molecular formula C19H16ClNO4 B5226782 3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B5226782
M. Wt: 357.8 g/mol
InChI Key: OQVNBDDBXLSGSZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(3-ethylphenoxy)-1-phenylpyrrole-2,5-dione: Lacks the methoxy group.

    4-(3-Ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione: Lacks the chloro group.

    3-Chloro-1-(4-methoxyphenyl)pyrrole-2,5-dione: Lacks the ethylphenoxy group.

Uniqueness

3-Chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-12-5-4-6-15(11-12)25-17-16(20)18(22)21(19(17)23)13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVNBDDBXLSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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